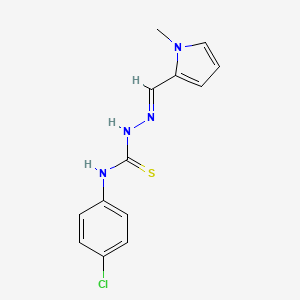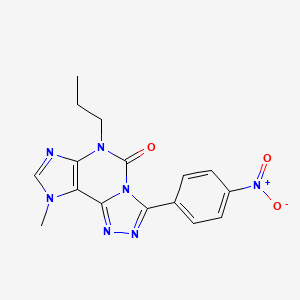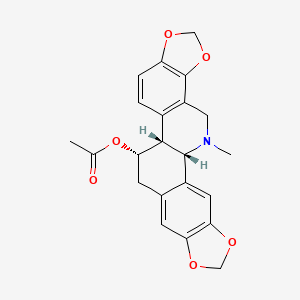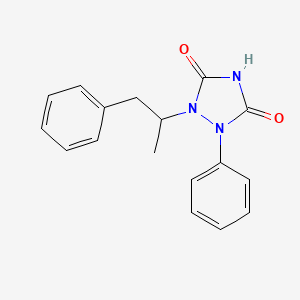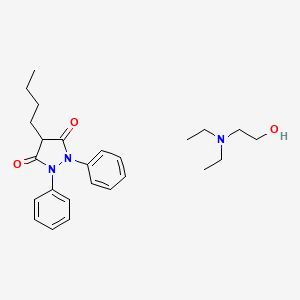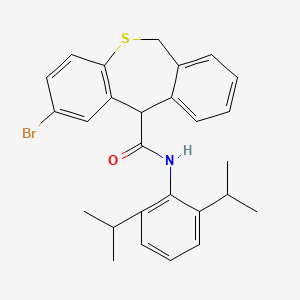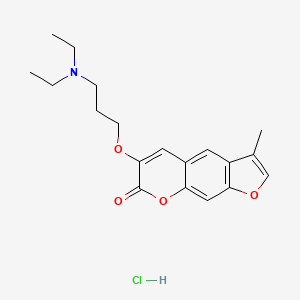![molecular formula C60H33AlN6O15S3 B12769176 aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate CAS No. 75431-69-5](/img/structure/B12769176.png)
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate: is a complex organic compound with a molecular formula of C60H33AlN6O15S3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate typically involves the reaction of quinacridone derivatives with aluminum salts under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反应分析
Types of Reactions: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction may produce dihydroquinolino compounds .
科学研究应用
Chemistry: In chemistry, aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is used as a precursor for synthesizing other complex organic compounds.
Biology: In biology, this compound is explored for its potential use in biological assays and as a fluorescent marker due to its unique optical properties .
Medicine: In medicine, research is ongoing to investigate the potential therapeutic applications of this compound, including its use as an anticancer agent and in drug delivery systems .
Industry: In industry, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
作用机制
The mechanism of action of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cell division and induce apoptosis in cancer cells .
相似化合物的比较
Quinacridone: A related compound with similar structural properties and applications in dyes and pigments.
Aluminum quinacridone-2-sulfonate: Another similar compound with comparable chemical properties and uses.
Uniqueness: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is unique due to its specific structural configuration and the presence of both aluminum and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
属性
CAS 编号 |
75431-69-5 |
|---|---|
分子式 |
C60H33AlN6O15S3 |
分子量 |
1201.1 g/mol |
IUPAC 名称 |
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate |
InChI |
InChI=1S/3C20H12N2O5S.Al/c3*23-19-11-3-1-2-4-15(11)21-17-9-14-18(8-13(17)19)22-16-6-5-10(28(25,26)27)7-12(16)20(14)24;/h3*1-9H,(H,21,23)(H,22,24)(H,25,26,27);/q;;;+3/p-3 |
InChI 键 |
YQDDVIKRGHXRCN-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


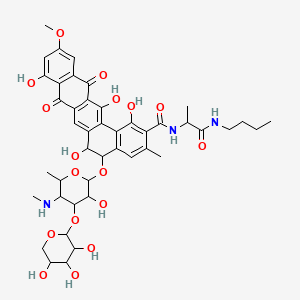
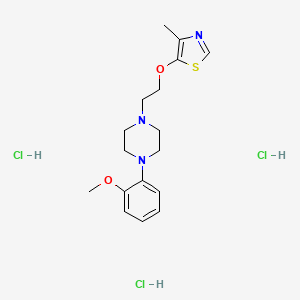
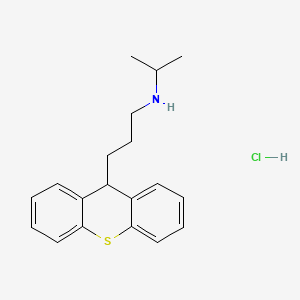
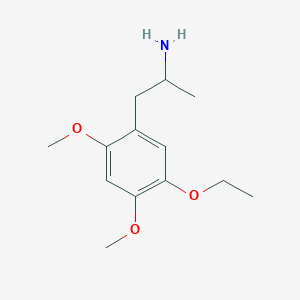
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
